molecular formula C10H11N3O2S2 B5787495 N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

Cat. No. B5787495
M. Wt: 269.3 g/mol
InChI Key: YYCJAVKLZPRSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide, also known as BMTS, is a chemical compound that has been studied for its potential applications in various scientific research areas. BMTS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to inhibit the activity of protein tyrosine phosphatases, enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on cancer cells, neurotransmitter release, and cytokine production, N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the activity of various enzymes, including carbonic anhydrase and protein tyrosine phosphatases. N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its potential as a multifunctional compound, exhibiting a range of biochemical and physiological effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide could include further investigation of its potential applications in cancer research, neuroscience, and immunology. Additionally, further research could focus on the development of derivatives of N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide with improved efficacy and reduced toxicity.

Synthesis Methods

N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-benzyl-1,3,4-thiadiazole-2-thiol with methanesulfonyl chloride in the presence of a base. Other methods include the reaction of 5-benzyl-1,3,4-thiadiazole-2-thiol with methanesulfonic acid and the reaction of 5-benzyl-1,3,4-thiadiazole-2-thiol with methanesulfonyl fluoride.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to have immunomodulatory effects and to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-17(14,15)13-10-12-11-9(16-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCJAVKLZPRSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

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